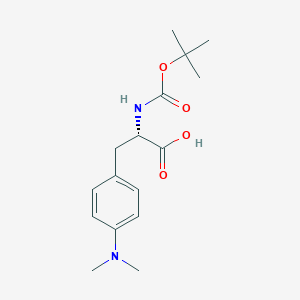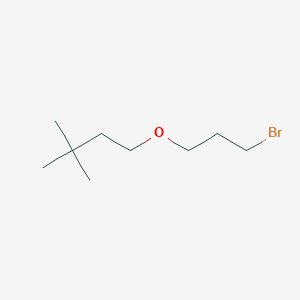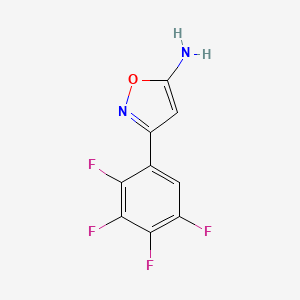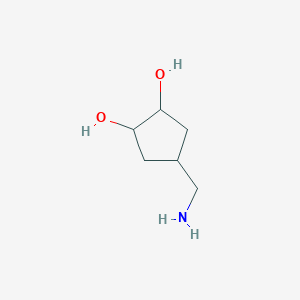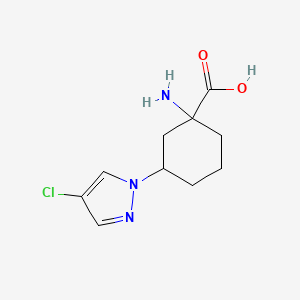
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring with a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane ring formation: The chlorinated pyrazole is then reacted with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Introduction of the amino group: This can be done through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic or covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
1-Amino-3-(4-nitro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This can lead to distinct biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
1-amino-3-(4-chloropyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O2/c11-7-5-13-14(6-7)8-2-1-3-10(12,4-8)9(15)16/h5-6,8H,1-4,12H2,(H,15,16) |
Clé InChI |
SQBPQPHTDFCWHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)(C(=O)O)N)N2C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
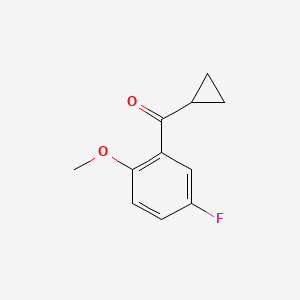
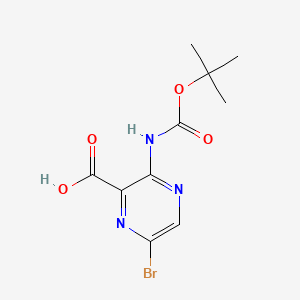
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

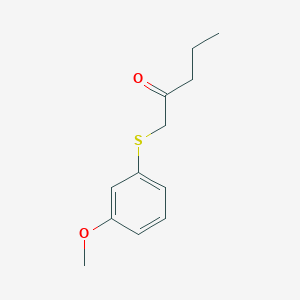
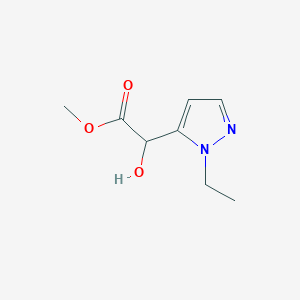
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
